MI-888

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

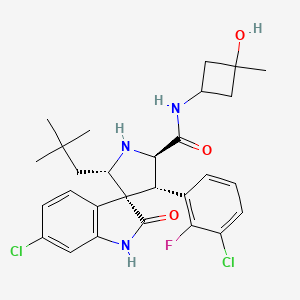

C28H32Cl2FN3O3 |

|---|---|

Molecular Weight |

548.5 g/mol |

IUPAC Name |

(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |

InChI |

InChI=1S/C28H32Cl2FN3O3/c1-26(2,3)13-20-28(17-9-8-14(29)10-19(17)33-25(28)36)21(16-6-5-7-18(30)22(16)31)23(34-20)24(35)32-15-11-27(4,37)12-15/h5-10,15,20-21,23,34,37H,11-13H2,1-4H3,(H,32,35)(H,33,36)/t15?,20-,21-,23+,27?,28+/m0/s1 |

InChI Key |

MZBOZBMARIQZGX-VVWWDXNASA-N |

Isomeric SMILES |

CC1(CC(C1)NC(=O)[C@H]2[C@@H]([C@]3([C@@H](N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O |

Canonical SMILES |

CC1(CC(C1)NC(=O)C2C(C3(C(N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O |

Origin of Product |

United States |

Foundational & Exploratory

MI-888: A Potent and Selective MDM2 Inhibitor for p53 Reactivation

An In-depth Technical Guide on the Mechanism of Action, Experimental Evaluation, and Preclinical Efficacy of the MDM2 Inhibitor MI-888.

This technical guide provides a comprehensive overview of the core mechanism of action of this compound, a highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Designed for researchers, scientists, and drug development professionals, this document details the biochemical and cellular effects of this compound, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action

The tumor suppressor protein p53 plays a critical role in maintaining cellular integrity by regulating the cell cycle, apoptosis, and DNA repair.[1] In many human cancers where p53 is not mutated, its function is often abrogated by the Murine Double Minute 2 (MDM2) oncoprotein.[1] MDM2 is an E3 ubiquitin ligase that directly binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[2] This interaction effectively neutralizes the tumor-suppressive functions of p53.[2]

This compound is a spiro-oxindole-based small molecule designed to potently and selectively inhibit the MDM2-p53 interaction.[3] By binding with high affinity to the p53-binding pocket on MDM2, this compound competitively blocks the interaction between MDM2 and p53.[3][4] This disruption prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 protein within the cell.[1] The stabilized and activated p53 can then translocate to the nucleus, where it functions as a transcription factor to upregulate the expression of its target genes, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein).[5] The ultimate outcome of p53 reactivation by this compound in cancer cells with wild-type p53 is the induction of cell cycle arrest and/or apoptosis, leading to the inhibition of tumor growth.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and comparator molecules from preclinical studies.

Table 1: Biochemical and Cellular Activity of this compound

| Compound | MDM2 Binding Affinity (Kᵢ, nM) | Cell Growth Inhibition (IC₅₀, nM) |

| SJSA-1 (Osteosarcoma) | ||

| This compound | 0.44 | 80 |

| Nutlin-3a | Not Reported in direct comparison | >1000 |

| RS4;11 (Leukemia) | ||

| This compound | 60 | |

| Nutlin-3a | >1000 | |

| HCT-116 p53+/+ (Colon) | ||

| This compound | 92 | |

| HCT-116 p53-/- (Colon) | ||

| This compound | >10,000 |

Data compiled from multiple sources.[1][6]

Table 2: Pharmacokinetic Properties of this compound in Sprague Dawley Rats

| Compound | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-t (ng·h/mL) | T½ (h) |

| This compound | Oral | 50 | 1850 | 4 | 25800 | 6.5 |

Pharmacokinetic data for this compound in Sprague Dawley rats following a single oral dose.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: p53-MDM2 Signaling Pathway

Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream targets.

Experimental Workflow: Evaluating this compound Efficacy

Caption: A typical workflow for the preclinical evaluation of the MDM2 inhibitor this compound.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for MDM2 Binding

This assay quantitatively measures the binding affinity of this compound to the MDM2 protein.

-

Reagents and Materials:

-

Recombinant human His-tagged MDM2 protein (residues 1-118).

-

Fluorescently labeled p53-based peptide probe (e.g., 5-FAM-labeled peptide).

-

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine γ-globulin, 0.02% sodium azide.[6]

-

This compound stock solution in DMSO.

-

384-well, non-binding, black microplates.

-

Plate reader with fluorescence polarization capabilities.

-

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the this compound dilutions.

-

Prepare a master mix of MDM2 protein and the fluorescent p53 peptide probe in the assay buffer. The final concentrations in the well are typically around 5 nM for MDM2 and 1 nM for the probe.[6]

-

Add the MDM2/probe master mix to each well containing the this compound dilutions.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader with excitation at ~485 nm and emission at ~530 nm for a FAM-labeled probe.

-

The inhibition constant (Kᵢ) is calculated by fitting the data to a competitive binding model using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis for p53 Pathway Activation

This protocol is used to detect the levels of p53 and its downstream target proteins in cells treated with this compound.

-

Reagents and Materials:

-

Cancer cell lines (e.g., SJSA-1, HCT-116).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies:

-

Anti-p53 (e.g., DO-1 clone)

-

Anti-MDM2 (e.g., SMP14 clone)

-

Anti-p21 (e.g., C-19 clone)

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-mouse or anti-rabbit).

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

-

Reagents and Materials:

-

Cancer cell lines (e.g., SJSA-1, HCT-116).

-

This compound.

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

-

In Vivo Xenograft Efficacy Study

This protocol describes the evaluation of the anti-tumor activity of this compound in a mouse xenograft model.

-

Materials and Methods:

-

Immunodeficient mice (e.g., female SCID or nude mice, 6-8 weeks old).

-

Cancer cell line (e.g., SJSA-1).

-

This compound formulation for oral gavage.

-

Matrigel (optional).

-

Calipers for tumor measurement.

-

Animal balance.

-

-

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ SJSA-1 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, once daily). The control group receives the vehicle.

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p53 activation).

-

Conclusion

This compound is a potent and selective spiro-oxindole-based inhibitor of the MDM2-p53 interaction. By effectively disrupting this critical protein-protein interaction, this compound stabilizes and activates p53 in cancer cells with a wild-type p53 status. This leads to the induction of p53-mediated cell cycle arrest and apoptosis, resulting in significant anti-tumor activity both in vitro and in vivo. The favorable pharmacokinetic profile of this compound further enhances its potential as a therapeutic agent for the treatment of cancers that retain wild-type p53. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other next-generation MDM2 inhibitors.

References

- 1. Page not found | Medicine [medicine.tulane.edu]

- 2. Physiological, pharmacokinetic and liver metabolism comparisons between 3-, 6-, 12- and 18-month-old male Sprague Dawley rats under ketamine-xylazine anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.fredhutch.org [research.fredhutch.org]

- 5. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

MI-888: A Technical Guide to p53 Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MI-888, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. This document details the core mechanism of action, presents key preclinical data, outlines experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved in its activity.

Core Mechanism of Action: Restoring p53 Tumor Suppressor Function

This compound is a spirooxindole analog designed to disrupt the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[1][2][3] In many cancers with wild-type p53, its function is abrogated by overexpression of MDM2, which binds to p53, promoting its ubiquitination and subsequent proteasomal degradation.[1] this compound competitively binds to the p53-binding pocket of MDM2 with high affinity, preventing the MDM2-p53 interaction.[1][2] This inhibition leads to the stabilization and accumulation of p53 in the nucleus, allowing it to transcriptionally activate its downstream target genes. The activation of the p53 pathway ultimately results in cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells harboring wild-type p53.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| MDM2 Binding Affinity (Ki) | 0.44 nM | Biochemical Assay | [1][2][3][4][5] |

| Cell Growth Inhibition (IC50) | 92 nM | HCT-116 p53+/+ (colon cancer) | [1][5] |

| Cell Growth Inhibition (IC50) | >10 µM | HCT-116 p53-/- (colon cancer) | [1][5] |

Table 2: Oral Pharmacokinetic Parameters of this compound in Sprague Dawley Rats

| Parameter | Value (for Compound 9, this compound) |

| Dose (mg/kg) | 50 |

| Cmax (ng/mL) | 1245 ± 211 |

| Tmax (h) | 4.0 ± 2.0 |

| AUC0-24h (h*ng/mL) | 13426 ± 1667 |

| T1/2 (h) | 5.2 ± 0.6 |

| Bioavailability (%) | 35 |

Data extracted from Zhao et al., 2013.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the this compound mechanism and evaluation methods are provided below using Graphviz.

Caption: this compound mediated activation of the p53 pathway.

Caption: General experimental workflow for this compound evaluation.

References

- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

Unraveling the Downstream Effects of MI-888 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream targets of the small molecule inhibitor MI-888 and related compounds in cancer cells. It is crucial to distinguish between two distinct classes of inhibitors often discussed in cancer research: this compound, a potent inhibitor of the MDM2-p53 interaction, and the "MI" series of compounds (e.g., MI-2, MI-3, MI-503), which are designed to disrupt the Menin-MLL protein-protein interaction. This guide will elucidate the mechanisms and downstream targets of both pathways, providing clarity for researchers in the field.

Section 1: this compound and the MDM2-p53 Pathway

This compound is a highly potent and orally active small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction with a Ki of 0.44 nM.[1][2][3] In many human cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by its endogenous inhibitor, MDM2.[2] this compound acts by binding to the p53-binding pocket of MDM2, thereby releasing p53 from this negative regulation and reactivating its potent tumor-suppressive functions.[1][2]

Mechanism of Action

The primary mechanism of this compound is the disruption of the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which can then transcriptionally activate its downstream target genes. The activation of the p53 pathway ultimately results in cell cycle arrest, apoptosis, and durable tumor regression in preclinical models.[2][3]

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of MI-888 with MDM2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of MI-888, a potent small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog. The focus is on its binding affinity and the methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, drug discovery, and molecular pharmacology.

Introduction: The p53-MDM2 Axis and Its Therapeutic Targeting

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] These responses, such as cell cycle arrest, apoptosis, and senescence, are critical for preventing the proliferation of potentially cancerous cells.[1] The activity and stability of p53 are tightly regulated by its principal cellular antagonist, MDM2.[3][4]

MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[5] This interaction forms a negative feedback loop, as p53 transcriptionally activates the MDM2 gene.[3] In many human cancers with wild-type p53, the function of this tumor suppressor is abrogated by the overexpression of MDM2.[1] Consequently, inhibiting the p53-MDM2 interaction to reactivate p53 has emerged as a promising therapeutic strategy. This compound is a spirooxindole-based small molecule designed to potently and selectively disrupt this protein-protein interaction.[6][7]

Binding Affinity of this compound to MDM2

This compound has been characterized as a high-affinity ligand for MDM2. The primary method used to quantify this interaction is a competitive fluorescence polarization (FP) based binding assay. This technique measures the displacement of a fluorescently labeled p53-derived peptide from MDM2 by the inhibitor.

Quantitative Binding Data

The binding affinity of this compound for MDM2 is significantly higher than that of its predecessors and other well-known MDM2 inhibitors. A summary of the reported inhibition constant (Ki) values is presented in the table below.

| Compound | MDM2 Binding Affinity (Ki) | Reference(s) |

| This compound | 0.44 nM | [6][7][8][9][10] |

| MI-219 | 5 nM | [11][12] |

| Nutlin-3a | ~36-90 nM | [12][13][14] |

Binding Kinetics of this compound with MDM2

While the equilibrium binding affinity (Ki) of this compound is well-documented, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) have not been extensively reported in publicly available literature. These parameters are crucial for a complete understanding of the inhibitor's mechanism of action and its pharmacodynamic profile.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to determine the kinetics of protein-ligand interactions. These methods provide real-time monitoring of the binding event, allowing for the calculation of both k_on_ and k_off_. A detailed understanding of these kinetic parameters can provide insights into the residence time of the inhibitor on its target, which is an increasingly important factor in drug design.

Experimental Protocols

The determination of the binding affinity of this compound to MDM2 was primarily achieved through a fluorescence polarization-based competition assay.

Fluorescence Polarization (FP) Competition Assay

This assay quantifies the ability of a test compound to displace a fluorescently labeled peptide probe from its protein target. The principle lies in the difference in the rotational speed of the small, fluorescently labeled peptide (tracer) when it is free in solution versus when it is bound to the much larger MDM2 protein.

Materials:

-

Recombinant human MDM2 protein (N-terminal domain)

-

Fluorescently labeled p53-derived peptide (e.g., FAM-labeled peptide)

-

Test compound (this compound)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound (this compound) in the assay buffer. Prepare a solution containing a fixed concentration of the MDM2 protein and the fluorescently labeled p53 peptide.

-

Assay Plate Setup: Add a small volume of the serially diluted this compound to the wells of the 384-well plate.

-

Reaction Initiation: Add the MDM2 protein and fluorescent peptide mixture to each well to initiate the competition reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis: The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve is fitted to a four-parameter logistic model to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentrations of the fluorescent peptide and MDM2, and the Kd of the fluorescent peptide for MDM2.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the p53-MDM2 autoregulatory feedback loop and the mechanism of action of this compound.

Caption: p53-MDM2 signaling pathway and this compound inhibition.

Experimental Workflow Diagram

The workflow for determining the binding affinity of this compound using a fluorescence polarization assay is depicted below.

Caption: Fluorescence Polarization Assay Workflow.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MI-888 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-888 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, this compound stabilizes and activates the p53 tumor suppressor protein, leading to the induction of apoptosis in cancer cells with wild-type p53. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its efficacy in preclinical models.

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by regulating the cell cycle, DNA repair, and apoptosis.[1] In many cancers where p53 is not mutated, its function is often abrogated by the overexpression of its negative regulator, Murine Double Minute 2 (MDM2).[1] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby preventing its tumor-suppressive activities.[2] The development of small molecules that inhibit the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 in these cancers.[3][4]

This compound is a spirooxindole-based compound that has emerged as a highly potent and orally bioavailable inhibitor of the MDM2-p53 interaction.[1][3] It binds to the p53-binding pocket of MDM2 with high affinity, preventing the binding of p53 and leading to its accumulation and activation.[1] This guide will detail the molecular mechanisms through which this compound induces apoptosis and provide the necessary technical information for its preclinical evaluation.

Mechanism of Action: The MDM2-p53 Apoptosis Pathway

This compound's primary mechanism of action is the disruption of the MDM2-p53 interaction. This initiates a signaling cascade that culminates in apoptosis.

-

Inhibition of MDM2: this compound binds to the hydrophobic pocket on MDM2 that is responsible for binding to the transactivation domain of p53.[1][2] This competitive inhibition prevents MDM2 from binding to and ubiquitinating p53.

-

p53 Stabilization and Activation: The inhibition of MDM2-mediated degradation leads to the stabilization and accumulation of p53 in the nucleus.[1] Activated p53 can then function as a transcription factor.

-

Transcriptional Upregulation of Pro-Apoptotic Genes: Activated p53 upregulates the expression of several target genes that are critical for apoptosis. These include:

-

Induction of the Intrinsic Apoptotic Pathway: PUMA and NOXA activate the pro-apoptotic Bcl-2 family members, BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c, in the presence of Apaf-1 and dATP, forms the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspases, such as caspase-3 and caspase-7.[5]

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Signaling Pathway Diagram

Caption: this compound induced p53-mediated apoptosis pathway.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro assays.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Ki) to MDM2 | 0.44 nM | Fluorescence Polarization | [1][3] |

| IC50 (SJSA-1 Osteosarcoma) | 0.24 µM | Cell Growth Inhibition (WST-8) | [1] |

| IC50 (RS4;11 Leukemia) | 0.12 µM | Cell Growth Inhibition (WST-8) | [1] |

| IC50 (HCT-116 p53+/+) | 92 nM | Cell Growth Inhibition (WST-8) | [1] |

| IC50 (HCT-116 p53-/-) | >10 µM | Cell Growth Inhibition (WST-8) | [1] |

Experimental Protocols

Western Blot Analysis for p53 Pathway Activation

This protocol is designed to detect the upregulation of p53 and its downstream targets, as well as the cleavage of apoptotic markers.

References

An In-depth Technical Guide to the Selectivity of MI-888 for Wild-Type Versus Mutant p53

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective mechanism of action of MI-888, a potent small-molecule inhibitor of the MDM2-p53 interaction. It is designed to offer an in-depth resource for professionals in oncology research and drug development, with a focus on the compound's specificity for wild-type p53 over mutant or null p53 cancer cells.

Core Mechanism of Action

This compound is a spirooxindole-based small molecule that potently and selectively inhibits the interaction between the MDM2 oncoprotein and the p53 tumor suppressor.[1] In many human cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by overexpression of its primary negative regulator, MDM2.[1] MDM2 binds to the N-terminal transactivation domain of p53, thereby sterically hindering its ability to act as a transcription factor and promoting its proteasomal degradation.[2]

This compound functions by binding with high affinity to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction.[1][3] This disruption leads to the stabilization and activation of p53, allowing it to accumulate in the nucleus, bind to DNA, and induce the transcription of target genes. These target genes mediate critical tumor-suppressive functions, including cell cycle arrest (e.g., via p21) and apoptosis (e.g., via PUMA and BAX).[1][2]

The selectivity of this compound is therefore intrinsically linked to the p53 status of the cancer cells. In cells with wild-type p53, this compound can effectively "reactivate" the p53 pathway, leading to anti-tumor effects.[4] Conversely, in cells harboring mutant p53, the p53 protein is often conformationally altered and lacks its normal tumor-suppressive transcriptional activity.[2][5] As this compound's mechanism is dependent on restoring wild-type p53 function, it is largely ineffective in these cells. Similarly, in p53-null cells that lack the p53 protein altogether, this compound has no therapeutic target to activate.[1]

Quantitative Data on this compound Selectivity

The following tables summarize the quantitative data on the binding affinity and cellular activity of this compound, highlighting its selectivity for wild-type p53.

Table 1: Binding Affinity of this compound to MDM2

| Compound | Target | Ki (nM) |

| This compound | MDM2 | 0.44[6][7] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines with Different p53 Status

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | 0.24[1] |

| RS4;11 | Acute Leukemia | Wild-Type | 0.12[1] |

| HCT-116 p53+/+ | Colon Carcinoma | Wild-Type | 0.092[1] |

| HCT-116 p53-/- | Colon Carcinoma | Null | >10[1] |

As shown in Table 2, this compound demonstrates potent inhibition of cell growth in cancer cell lines with wild-type p53, with IC50 values in the nanomolar range. In stark contrast, its activity is dramatically reduced in the p53-null isogenic counterpart of the HCT-116 cell line, showcasing a selectivity of over 100-fold.[1][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action and selectivity.

Caption: this compound mechanism in wild-type vs. mutant/null p53 cells.

Caption: Workflow for evaluating this compound's p53-dependent activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the MDM2 protein.

-

Reagents and Materials:

-

Recombinant human MDM2 protein.

-

A fluorescently labeled p53-derived peptide probe.

-

This compound dissolved in DMSO.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

384-well black plates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

A solution of MDM2 protein and the fluorescent peptide probe is prepared in the assay buffer. The concentrations are optimized to ensure a stable fluorescence polarization signal.

-

Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.

-

The MDM2/probe mixture is added to the wells of the 384-well plate.

-

The this compound dilutions are added to the wells. Controls include wells with only the MDM2/probe mixture (0% inhibition) and wells with only the free probe (100% inhibition).

-

The plate is incubated at room temperature for a specified time to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentrations of the protein and the probe and the Kd of the probe-protein interaction.[1]

-

Cell Growth Inhibition Assay (WST-8 Assay)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines with varying p53 status (e.g., SJSA-1, RS4;11, HCT-116 p53+/+, HCT-116 p53-/-).

-

Appropriate cell culture medium (e.g., RPMI 1640) with 10% FBS.

-

This compound dissolved in DMSO.

-

96-well cell culture plates.

-

WST-8 reagent (e.g., CCK-8).

-

Microplate reader.

-

-

Procedure:

-

Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

The next day, the medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation, WST-8 reagent is added to each well, and the plates are incubated for an additional 1-4 hours.

-

The absorbance at 450 nm is measured using a microplate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

-

IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[1]

-

Western Blot Analysis

This technique is used to assess the levels of specific proteins (e.g., p53, p21, MDM2, and PARP) in cells following treatment with this compound.

-

Reagents and Materials:

-

Cancer cell lines (e.g., SJSA-1).

-

This compound dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for p53, p21, MDM2, PARP, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Cells are harvested and lysed in lysis buffer.

-

The protein concentration of the lysates is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibody overnight at 4°C.

-

The membrane is washed and then incubated with the appropriate HRP-conjugated secondary antibody.

-

After further washing, the chemiluminescent substrate is added, and the protein bands are visualized using an imaging system.

-

Upregulation of p53 and its target p21, as well as cleavage of PARP (a marker of apoptosis), are indicative of this compound activity.[1]

-

Conclusion

This compound is a highly potent and selective inhibitor of the MDM2-p53 interaction. Its mechanism of action is fundamentally dependent on the presence of functional, wild-type p53. The compound effectively reactivates the p53 tumor suppressor pathway in cancer cells harboring wild-type p53, leading to cell cycle arrest and apoptosis. In contrast, this compound exhibits minimal activity in cancer cells with mutant or null p53, as the target for its therapeutic effect is either non-functional or absent. This high degree of selectivity makes this compound a promising therapeutic agent for the treatment of cancers that retain wild-type p53.

References

- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional Regulation by Wild-Type and Cancer-Related Mutant Forms of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetic Profile of MI-888: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-888 is a highly potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By disrupting this interaction, this compound activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3] This technical guide provides an in-depth overview of the in vivo pharmacokinetic (PK) profile of this compound, based on preclinical studies. The information presented herein is crucial for designing further non-clinical and clinical development strategies for this promising anti-cancer agent.

Core Pharmacokinetic Parameters

The in vivo pharmacokinetic properties of this compound have been characterized in mice, demonstrating a favorable profile for oral administration.[1] Quantitative data from these studies are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Administration

| Parameter | Value (at 100 mg/kg) | Description |

| Cmax | ~10 µM | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | 3 - 6 hours | Time to reach the maximum serum concentration (Cmax). |

| t1/2 | Not explicitly stated | Time required for the concentration of the drug in the body to be reduced by one-half. |

| Bioavailability | Not explicitly stated | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Data extracted from Zhao et al., Journal of Medicinal Chemistry, 2013.[1]

Experimental Protocols

The following section details the methodologies employed in the key in vivo pharmacokinetic and efficacy studies of this compound.

In Vivo Efficacy and Pharmacodynamic Studies

Animal Model:

-

Severe Combined Immunodeficient (SCID) mice were used for xenograft tumor model studies.[1]

Tumor Cell Implantation:

-

For the SJSA-1 osteosarcoma xenograft model, 5 x 10^6 cells were subcutaneously injected with 50% Matrigel into the dorsal side of SCID mice.[1]

-

For the RS4;11 acute lymphoblastic leukemia xenograft model, tumors were allowed to grow to an average volume of 150 mm^3 before treatment initiation.[1]

Drug Administration:

-

This compound was administered via oral gavage.[1]

-

Dosages for efficacy studies ranged from 100 mg/kg to 200 mg/kg, administered daily for a specified period (e.g., 3 weeks).[1]

Pharmacodynamic Analysis (Western Blot):

-

Mice bearing SJSA-1 xenograft tumors received a single oral dose of this compound (100 mg/kg).[1]

-

Tumors were harvested at various time points (e.g., 3 and 6 hours) post-administration.[1]

-

Tumor tissues were processed for Western blot analysis to assess the levels of p53, p21, and MDM2 proteins, which are indicative of p53 pathway activation.[1]

Logical Workflow for In Vivo Studies

References

- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of MI-888 in Xenograft Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical efficacy of MI-888, a potent, orally active small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] this compound has demonstrated significant anti-tumor activity in xenograft models of human cancer, achieving complete and durable tumor regression.[2][3][4][5] This document provides a comprehensive summary of the key preclinical findings, detailed experimental protocols, and a visualization of the underlying signaling pathway and experimental workflows.

Core Mechanism of Action

This compound functions by disrupting the interaction between the MDM2 oncoprotein and the p53 tumor suppressor protein.[1][2] In many cancers with wild-type p53, its tumor-suppressive functions are abrogated by overexpression of MDM2, which targets p53 for degradation.[2] By inhibiting this interaction, this compound stabilizes and activates p53, leading to the transcription of p53 target genes that control cell cycle arrest, apoptosis, and DNA repair.[2][5] The cellular activity of this compound is therefore dependent on the presence of wild-type p53.[2][4]

In Vitro Activity

This compound exhibits potent inhibition of the MDM2-p53 interaction with a Ki value of 0.44 nM.[1][2][3] In cellular assays, it has shown high potency in cancer cell lines with wild-type p53. For instance, in the HCT-116 p53+/+ colon cancer cell line, this compound demonstrated an IC50 value of 92 nM, while its IC50 was greater than 10 µM in the isogenic p53-knockout cell line, highlighting its specificity.[2][4]

In Vivo Efficacy in Xenograft Models

This compound has been evaluated in two key xenograft models: SJSA-1 osteosarcoma and RS4;11 acute lymphoblastic leukemia, both of which harbor wild-type p53.[2][4]

SJSA-1 Osteosarcoma Xenograft Model

In the SJSA-1 xenograft model, oral administration of this compound led to dose-dependent tumor growth inhibition.[2][4]

| Dosage (Oral Gavage) | Schedule | Outcome |

| 10 mg/kg | Daily for 2 weeks | No significant activity |

| 30 mg/kg | Daily for 2 weeks | Effective tumor growth inhibition |

| 100 mg/kg | Daily for 2 weeks | Rapid and complete tumor regression |

Data sourced from Zhao et al., J Med Chem, 2013.[2]

RS4;11 Acute Leukemia Xenograft Model

The efficacy of this compound was further demonstrated in the RS4;11 xenograft model.

| Dosage (Oral Gavage) | Schedule | Outcome |

| 100 mg/kg | Daily for 3 weeks | Rapid and complete tumor regression. 61% decrease in tumor volume after 4 days. |

| 200 mg/kg | Daily for 3 weeks | Rapid and complete tumor regression. 80% decrease in tumor volume after 4 days. Complete regression in all animals after 7 days. |

Data sourced from Zhao et al., J Med Chem, 2013.[2]

Experimental Protocols

Cell Lines and Culture

-

SJSA-1: Human osteosarcoma cell line with wild-type p53.

-

RS4;11: Human acute lymphoblastic leukemia cell line with wild-type p53.

-

HCT-116 p53+/+ and HCT-116 p53-/-: Human colon carcinoma cell lines used to demonstrate p53-dependent activity.[2][4]

Animal Models

-

SCID (Severe Combined Immunodeficient) mice were used for the xenograft studies.[2]

Xenograft Tumor Establishment

-

SJSA-1 Model: 5 x 10^6 SJSA-1 cells were mixed with 50% Matrigel and injected subcutaneously into the dorsal side of SCID mice.[2]

-

RS4;11 Model: RS4;11 tumor cells were used to establish xenografts.[2]

-

Tumors were allowed to grow to a mean volume of approximately 100-150 mm^3 before the initiation of treatment.[2]

Drug Administration

-

The vehicle control used was a formulation of 10% PEG400, 3% Cremophor, and 87% PBS.[2]

Pharmacodynamic Studies

-

To assess the in vivo mechanism of action, mice bearing SJSA-1 xenograft tumors were given a single oral dose of this compound at 100 mg/kg.[2]

-

Tumor tissues were harvested at various time points (1, 3, 6, and 24 hours) post-treatment for Western blot analysis.[2]

Western Blot Analysis

-

Tumor tissues were lysed in RIPA buffer.[2]

-

The expression levels of key proteins in the p53 pathway were analyzed using specific antibodies against p53, MDM2, p21, PARP, and caspase-3.[2] GAPDH was used as a loading control.[2]

Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 activation and downstream anti-tumor effects.

Experimental Workflow for Xenograft Studies

Caption: Workflow of the preclinical xenograft studies for evaluating the efficacy of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Small Molecule Inhibitors in In Vitro Cell Culture

Topic: Small Molecule Inhibitors: MI-888 and Menin-MLL Interaction Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The "MI-" designation has been applied to distinct classes of small molecule inhibitors with significant therapeutic potential in cancer research. This document provides detailed application notes and protocols for two such series of compounds:

-

This compound , a potent inhibitor of the MDM2-p53 protein-protein interaction.

-

The MI-series of Menin-MLL inhibitors (e.g., MI-2, MI-463, MI-503, MI-3454), which disrupt the interaction between Menin and Mixed Lineage Leukemia (MLL) proteins.

Given the potential for ambiguity in the "MI-" nomenclature, this document addresses both inhibitor types to ensure clarity and provide comprehensive guidance for in vitro studies.

Part 1: this compound (MDM2-p53 Interaction Inhibitor)

Mechanism of Action

This compound is a spirooxindole-based small molecule that acts as a potent and selective inhibitor of the MDM2-p53 protein-protein interaction[1][2]. In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. This compound binds to the p53-binding pocket of MDM2 with high affinity, preventing the MDM2-p53 interaction[1][3]. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells[1][4]. The cellular activity of this compound is therefore dependent on the presence of wild-type p53[1][5].

Signaling Pathway

Caption: Signaling pathway of this compound, an inhibitor of the MDM2-p53 interaction.

Quantitative Data

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Cell Type | Value | Reference |

| Ki | - | - | 0.44 nM | [1][3] |

| IC50 | HCT-116 (p53+/+) | Colon Carcinoma | 92 nM | [3] |

| IC50 | SJSA-1 | Osteosarcoma | Not specified | [1] |

| IC50 | RS4;11 | Acute Leukemia | Not specified | [1] |

Experimental Protocols

1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is a general guideline for determining the IC50 value of this compound in a cancer cell line with wild-type p53.

-

Cell Seeding:

-

Culture cells in appropriate media to ~80% confluency.

-

Trypsinize, count, and assess cell viability (should be >95%).

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from picomolar to micromolar. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Remove the media from the cells and add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.

-

Incubate for 72 hours at 37°C and 5% CO2.

-

-

Data Acquisition:

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Alternatively, use a luminescent-based assay like CellTiter-Glo® according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic cells following this compound treatment.

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Treat cells with this compound at concentrations around the IC50 value and a vehicle control for 24-48 hours.

-

-

Cell Staining:

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

FITC-Annexin V positive, PI negative cells are in early apoptosis.

-

FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

-

Experimental Workflow

Caption: General experimental workflow for in vitro studies with this compound.

Part 2: Menin-MLL Interaction Inhibitors (e.g., MI-2, MI-463, MI-503, MI-3454)

Mechanism of Action

Menin is a nuclear protein that acts as a critical cofactor for the oncogenic activity of MLL fusion proteins, which are drivers of acute leukemias[6][7][8]. The interaction between menin and the N-terminus of MLL (or MLL fusion proteins) is essential for the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, leading to their transcriptional activation and subsequent leukemogenesis[6][9]. The "MI-" series of menin-MLL inhibitors (e.g., MI-2, MI-463, MI-503, MI-3454) are small molecules that bind to menin and disrupt its interaction with MLL[6][7][10]. This leads to the downregulation of MLL target genes, induction of differentiation, and inhibition of proliferation in MLL-rearranged leukemia cells[7][9][11].

Signaling Pathway

Caption: Signaling pathway of Menin-MLL interaction inhibitors.

Quantitative Data

Table 2: In Vitro Activity of Selected Menin-MLL Inhibitors

| Compound | IC50 (Binding Assay) | GI50 (Cell Growth) | Cell Line | Reference |

| MI-2 | 46 nM | ~5 µM | MLL-AF9 transformed BMCs | [7][11] |

| MI-463 | 32 nM | 200-500 nM | MLL leukemia cells | [10] |

| MI-503 | 33 nM | 200-500 nM | MLL leukemia cells | [6][10] |

| MI-1481 | 3.6 nM | 34 nM | MLL-AF9 transformed BMCs | [10] |

| MI-3454 | 0.51 nM | 7-27 nM | MLL leukemia cells | [6][12] |

BMC: Bone Marrow Cells

Experimental Protocols

1. Cell Proliferation Assay for Suspension Cells (e.g., MV4;11)

This protocol is designed to assess the growth inhibitory effects of Menin-MLL inhibitors on leukemia cell lines.

-

Cell Culture:

-

Culture MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) in appropriate suspension culture medium.

-

Maintain cells in logarithmic growth phase.

-

-

Compound Treatment:

-

Prepare a stock solution of the Menin-MLL inhibitor in DMSO.

-

Perform serial dilutions in culture medium.

-

Seed cells in a 96-well plate at a density of 20,000-50,000 cells per well in 100 µL of media.

-

Add 100 µL of the diluted inhibitor solutions or vehicle control.

-

Incubate for 4-10 days at 37°C and 5% CO2.

-

-

Data Acquisition:

-

At specified time points (e.g., day 4, 7, 10), resuspend the cells and perform a cell count using a hemocytometer or an automated cell counter with trypan blue exclusion to assess viable cell numbers.

-

Alternatively, use a viability reagent suitable for suspension cells (e.g., CellTiter-Glo®).

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration.

-

Determine the GI50 (50% growth inhibition) value.

-

2. Gene Expression Analysis (RT-qPCR)

This protocol measures changes in the expression of MLL target genes following inhibitor treatment.

-

Cell Treatment:

-

Treat MLL-rearranged leukemia cells with the Menin-MLL inhibitor at a concentration around the GI50 value for 24-72 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Run the qPCR reaction on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

Experimental Workflow

Caption: General experimental workflow for in vitro studies with Menin-MLL inhibitors.

References

- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is a Menin Inhibitor? | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 9. researchgate.net [researchgate.net]

- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. [vivo.weill.cornell.edu]

Application Notes and Protocols: Determining the Optimal Concentration of MI-888 for Treating Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

MI-888 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, this compound reactivates the tumor suppressor functions of p53, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53. These application notes provide a comprehensive guide to determining the optimal concentration of this compound for treating various cancer cell lines, including detailed protocols for key experimental assays.

Mechanism of Action: The MDM2-p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many cancers with wild-type p53, its function is inhibited by the murine double minute 2 (MDM2) oncoprotein. MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity. This compound competitively binds to the p53-binding pocket of MDM2, thereby liberating p53 from MDM2's negative regulation. This leads to the stabilization and activation of p53, resulting in the transcription of downstream target genes that control cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).

Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.

Data Presentation: In Vitro Efficacy of this compound

The optimal concentration of this compound is cell line-dependent. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose. Below is a summary of reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| HCT-116 | Colon Carcinoma | Wild-Type | 92 | [1] |

| HCT-116 p53-/- | Colon Carcinoma | Null | >10,000 | [1] |

| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 60 | [1] |

| SJSA-1 | Osteosarcoma | Wild-Type | 80 | [1] |

Experimental Protocols

Cell Culture and Treatment

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution prepared in DMSO)

-

Sterile, tissue culture-treated plates (e.g., 96-well, 6-well)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into the appropriate plates at the desired density. For a 96-well plate, a common seeding density is 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in the complete culture medium. It is crucial to maintain a consistent final concentration of DMSO across all wells (typically ≤0.1%).

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).

Cell Viability Assay (WST-8 Assay)

The WST-8 assay is a colorimetric assay for the quantification of cell viability and proliferation.

Materials:

-

WST-8 reagent

-

96-well plate reader

Protocol:

-

Following the this compound treatment period, add 10 µL of WST-8 solution to each well of the 96-well plate.

-

Incubate the plate for 1-4 hours at 37°C.

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

After treatment with this compound, collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Western Blot Analysis

Western blotting is used to detect changes in the protein levels of p53 and its downstream targets.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

After this compound treatment, wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize the protein levels.

Experimental Workflow Visualization

Caption: A typical experimental workflow for evaluating this compound in cancer cell lines.

References

Application Notes and Protocols for MI-888 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of MI-888, a potent small-molecule inhibitor of the MDM2-p53 interaction, for in vivo mouse studies. The protocols are based on published preclinical data to ensure accurate and reproducible experimental design.

Introduction

This compound is a highly potent and selective inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, this compound activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. Its favorable pharmacokinetic profile and significant antitumor activity in preclinical models make it a compound of interest for cancer research.[1][2][3]

Data Presentation

The following tables summarize the key quantitative data for the in vivo administration of this compound in mouse xenograft models.

Table 1: this compound Dosage and Administration in Mouse Xenograft Models

| Cancer Model | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Vehicle | Tumor Volume at Start of Dosing | Reference |

| SJSA-1 Osteosarcoma | SCID Mice | 10 mg/kg, 30 mg/kg, 100 mg/kg | Oral Gavage | Daily for 14 days | 10% PEG400, 3% Cremophor, 87% PBS | ~100 mm³ | [1] |

| RS4;11 Acute Leukemia | SCID Mice | 100 mg/kg, 200 mg/kg | Oral Gavage | Daily for 3 weeks | 10% PEG400, 3% Cremophor, 87% PBS | ~150 mm³ | [1] |

Note: While published literature describes this compound as having a "superior pharmacokinetic profile," specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, half-life, oral bioavailability) in mice are not publicly available in the reviewed sources.[1][2][3]

Signaling Pathway

This compound functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. In many cancer cells with wild-type p53, MDM2 targets p53 for proteasomal degradation, thus suppressing its function. By binding to MDM2, this compound prevents this interaction, leading to the stabilization and activation of p53. Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to tumor growth inhibition.

Caption: MDM2-p53 pathway and this compound inhibition.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of the vehicle used in the published in vivo studies of this compound.

Materials:

-

This compound compound

-

Polyethylene glycol 400 (PEG400)

-

Cremophor RH 40 (or equivalent polyoxyl 40 hydrogenated castor oil)

-

Phosphate-buffered saline (PBS), sterile

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of mice, their average weight, and the dosing volume (typically 5-10 mL/kg). For a 10 mL final volume of a 10% PEG400, 3% Cremophor, and 87% PBS solution, you will need:

-

PEG400: 1.0 mL

-

Cremophor: 0.3 mL

-

PBS: 8.7 mL

-

-

Dissolve Cremophor: In a sterile conical tube, add the calculated volume of PEG400. To this, add the calculated volume of Cremophor. Vortex thoroughly until the Cremophor is completely dispersed in the PEG400. Gentle warming (to no more than 40°C) may aid in the dissolution of Cremophor.

-

Add PBS: Gradually add the sterile PBS to the PEG400/Cremophor mixture while continuously vortexing. Add the PBS in small aliquots to ensure proper mixing and prevent precipitation.

-

Incorporate this compound: Weigh the required amount of this compound to achieve the desired final concentration in the vehicle. Add the powdered this compound to the prepared vehicle.

-

Ensure Complete Dissolution/Suspension: Vortex the mixture vigorously until the this compound is fully dissolved or a homogenous suspension is formed. If necessary, sonicate the mixture for short intervals to aid in dissolution/suspension.

-

Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a subcutaneous xenograft mouse model, based on the SJSA-1 osteosarcoma model.[1]

Materials:

-

SCID (Severe Combined Immunodeficient) mice (or other appropriate immunocompromised strain)

-

SJSA-1 cancer cells

-

Matrigel

-

Sterile PBS

-

Syringes and needles for injection and oral gavage

-

Calipers for tumor measurement

-

Animal scale

-

Prepared this compound formulation and vehicle control

Procedure:

-

Cell Preparation and Implantation:

-

Culture SJSA-1 cells under standard conditions.

-

On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the dorsal flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow. Measure the tumor dimensions (length and width) with calipers three times per week.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2.

-

-

Randomization and Treatment Initiation:

-

Once the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (e.g., n=8 mice per group).

-

Groups may include:

-

Vehicle control

-

This compound at 10 mg/kg

-

This compound at 30 mg/kg

-

This compound at 100 mg/kg

-

-

-

Drug Administration:

-

Administer the prepared this compound formulation or vehicle control daily via oral gavage for 14 consecutive days.

-

The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).

-

-

Monitoring and Data Collection:

-

Continue to measure tumor volumes and mouse body weights three times per week throughout the study.

-

Monitor the animals for any signs of toxicity or adverse effects.

-

-

Study Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point after the last dose.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p53, p21, and MDM2 levels).

-

Analyze the tumor growth inhibition and changes in body weight between the different treatment groups.

-

Caption: Workflow for an in vivo efficacy study.

References

- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

MI-888 solubility in different laboratory solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-888 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] With a Ki value of 0.44 nM, this compound effectively disrupts the interaction between MDM2 and the tumor suppressor protein p53.[1][2] This disruption leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and tumor regression in cancer cells harboring wild-type p53.[2][3] These application notes provide essential information regarding the solubility of this compound in various laboratory solvents and protocols for its handling and use in research settings.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₂₈H₃₃Cl₂FN₃O₃ |

| Molecular Weight | 548.49 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at -20°C for long-term storage. |

Signaling Pathway of this compound

This compound targets the MDM2-p53 signaling pathway, a critical regulator of cell growth and division. In many cancers with wild-type p53, the protein is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. This compound binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. This leads to the accumulation and activation of p53, resulting in the transcription of p53 target genes, such as p21, which mediates cell cycle arrest, and PUMA, which is involved in apoptosis.

Caption: MDM2-p53 pathway and this compound inhibition.

Solubility of this compound

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions for in vitro assays. |

| Ethanol | Sparingly Soluble | May require heating and/or sonication to achieve dissolution. |

| Methanol | Sparingly Soluble | Used during the synthesis and purification process. |

| Water | Insoluble | This compound is a lipophilic molecule with poor aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for direct dissolution. Requires a co-solvent. |

Note: "Soluble" indicates that clear solutions can be prepared at concentrations typically used for in vitro studies (e.g., ≥10 mM). "Sparingly Soluble" suggests that lower concentrations may be achievable, potentially with assistance. "Insoluble" signifies that the compound does not dissolve to a practical extent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is suitable for most in vitro cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight of this compound = 548.49 g/mol

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 548.49 g/mol * 1000 mg/g = 5.48 mg

-

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out 5.48 mg of this compound powder into the tube.

-

-

Dissolution in DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-